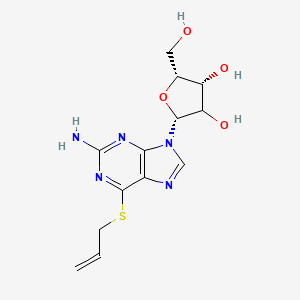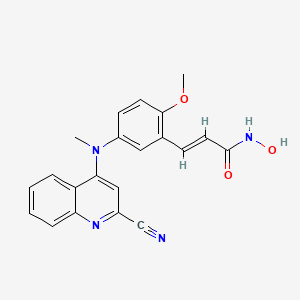
Tubulin/HDAC-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin/HDAC-IN-1 is a compound that functions as a dual inhibitor for tubulin and histone deacetylase 8 (HDAC8). It achieves this by interacting with tubulin through CH/π interaction and with HDAC8 through hydrogen bond interaction. This compound effectively inhibits tubulin polymerization and selectively targets HDAC8 with an IC50 of 150 nM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/HDAC-IN-1 involves the preparation of α-phthalimido-substituted chalcones-based hybrids. These compounds are synthesized and characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, mass spectroscopy, and X-ray analysis
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tubulin/HDAC-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tubulin/HDAC-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tubulin polymerization and HDAC activity.
Biology: Investigated for its role in cell cycle regulation and apoptosis induction.
Industry: Utilized in the development of novel therapeutic agents targeting tubulin and HDAC pathways.
Mecanismo De Acción
Tubulin/HDAC-IN-1 exerts its effects by inhibiting tubulin polymerization and selectively targeting HDAC8. The compound interacts with tubulin through CH/π interaction and with HDAC8 through hydrogen bond interaction . This dual inhibition disrupts the normal function of tubulin and HDAC8, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the colchicine binding site in tubulin protein and the active site of HDAC8 .
Comparación Con Compuestos Similares
Similar Compounds
2-Aroyl Benzofuran-Based Hydroxamic Acids: Potential tubulin–HDAC dual inhibitors with excellent antiproliferative activity.
Vorinostat (SAHA): A hydroxamate that shows activity against class I and class II histone deacetylases.
Uniqueness
Tubulin/HDAC-IN-1 is unique due to its dual inhibition properties, effectively targeting both tubulin polymerization and HDAC8 activity. This dual mechanism of action enhances its potential as an anticancer agent, providing a synergistic effect that is not commonly observed in single-target inhibitors.
Propiedades
Fórmula molecular |
C21H18N4O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(E)-3-[5-[(2-cyanoquinolin-4-yl)-methylamino]-2-methoxyphenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C21H18N4O3/c1-25(19-12-15(13-22)23-18-6-4-3-5-17(18)19)16-8-9-20(28-2)14(11-16)7-10-21(26)24-27/h3-12,27H,1-2H3,(H,24,26)/b10-7+ |
Clave InChI |
QHXOKFICRLZQNX-JXMROGBWSA-N |
SMILES isomérico |
CN(C1=CC(=C(C=C1)OC)/C=C/C(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N |
SMILES canónico |
CN(C1=CC(=C(C=C1)OC)C=CC(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


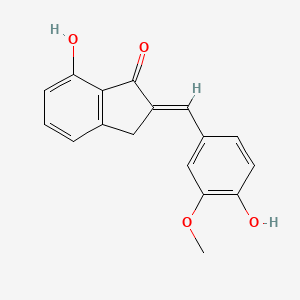
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
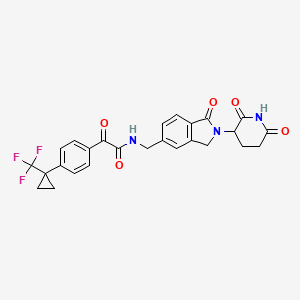
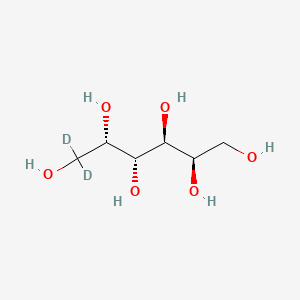
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)


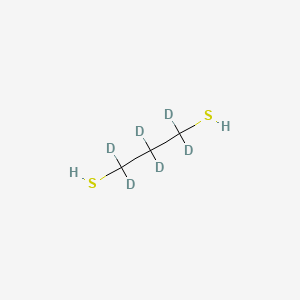
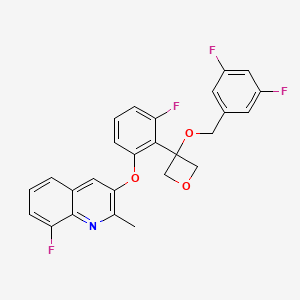
![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
